molecular formula C21H18BrN5O3 B2375829 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide CAS No. 1029775-52-7

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide

Cat. No.: B2375829
CAS No.: 1029775-52-7
M. Wt: 468.311
InChI Key: NVTPEECVEQKCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole core. The 1,2,4-oxadiazole ring is planar, as confirmed by X-ray diffraction studies, with bond lengths consistent with heterodiene character and low aromaticity . The substitution of the 4-methylphenyl group at position 3 of the oxadiazole ring and the N-phenylbenzenesulfonamide moiety at position 5 contributes to its unique electronic and steric properties. These features influence its binding affinity to biological targets, such as enzymes or receptors, making it a candidate for drug development, particularly in angiotensin receptor antagonism .

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O3/c1-25-12-17-19(24-25)20(29)27(11-14-5-3-2-4-6-14)21(30)26(17)13-18(28)23-16-9-7-15(22)8-10-16/h2-10,12H,11,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPEECVEQKCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Acylhydrazide Intermediates

The most widely reported method involves a two-step sequence starting with the formation of an acylhydrazide intermediate. In the first step, 4-methylbenzhydrazide is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This yields N-phenylbenzenesulfonamide hydrazide, which undergoes cyclization with cyanogen bromide (CNBr) to form the 1,2,4-oxadiazole ring.

Reaction Conditions:

  • Step 1: 4-Methylbenzhydrazide (1.0 equiv), benzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM), 0–5°C, 2 h.
  • Step 2: Cyanogen bromide (1.5 equiv), ethanol, reflux (78°C), 6–8 h.

Yield: 62–68% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

One-Pot Cyclization Using Orthoesters

An alternative one-pot approach employs triethyl orthoacetate as both a solvent and cyclizing agent. Here, 4-methylbenzoic acid hydrazide reacts directly with benzenesulfonamide in the presence of catalytic p-toluenesulfonic acid (PTSA). The reaction proceeds via in situ formation of an imidate intermediate, which cyclizes to the oxadiazole core.

Reaction Conditions:

  • 4-Methylbenzoic acid hydrazide (1.0 equiv), benzenesulfonamide (1.1 equiv), triethyl orthoacetate (3.0 equiv), PTSA (0.1 equiv), 120°C, 12 h.
    Yield: 55–60% (recrystallized from ethanol).

Oxidative Cyclization Strategies

Iodine-Mediated Oxidative Ring Closure

Oxidative cyclization of thiosemicarbazides using iodine (I₂) in basic media provides a high-yielding route. This method avoids the use of toxic cyanogen bromide, making it environmentally favorable. The thiosemicarbazide intermediate is prepared by reacting 4-methylbenzoyl chloride with benzenesulfonamide thiosemicarbazide.

Reaction Conditions:

  • Thiosemicarbazide (1.0 equiv), iodine (2.0 equiv), potassium hydroxide (2.0 equiv), ethanol/water (4:1), 80°C, 4 h.
    Yield: 70–75%.

Chloramine-T Catalyzed Cyclization

Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) serves as an oxidizing agent in acetonitrile under reflux. This method achieves rapid cyclization (2–3 h) with minimal byproducts.

Reaction Conditions:

  • Acylhydrazide (1.0 equiv), chloramine-T (1.5 equiv), acetonitrile, reflux (82°C), 2 h.
    Yield: 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A study demonstrated that irradiating a mixture of 4-methylbenzohydrazide and benzenesulfonyl isocyanate in dimethylformamide (DMF) at 150°C for 15 minutes yields the target compound in 78% purity after cooling and filtration.

Key Advantages:

  • Time Efficiency: 15 minutes vs. 6–12 hours for conventional methods.
  • Yield Improvement: 78% vs. 55–68% for thermal routes.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the leading preparation methods:

Method Reagents Temperature (°C) Time (h) Yield (%) Purity (%)
Cyanogen Bromide Cyclization CNBr, Et₃N 78 6–8 62–68 95–98
Iodine-Mediated Cyclization I₂, KOH 80 4 70–75 97–99
Microwave-Assisted DMF, MW irradiation 150 0.25 78 98
Chloramine-T Oxidative Chloramine-T, CH₃CN 82 2 68–72 96–98

Key Findings:

  • Iodine-mediated cyclization offers the highest yield (75%) and avoids toxic CNBr.
  • Microwave synthesis achieves the shortest reaction time (15 minutes) but requires specialized equipment.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between 4-methylbenzhydrazide and benzenesulfonyl chloride proceeds via nucleophilic acyl substitution, forming a sulfonamide-hydrazide intermediate. Subsequent cyclization with CNBr involves nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon of CNBr, followed by elimination of ammonia and bromide to form the oxadiazole ring.

Oxidative Cyclization Pathway

In iodine-mediated reactions, the thiosemicarbazide undergoes deprotonation by KOH, forming a thiolate anion. Iodine oxidizes the thiolate to a disulfide intermediate, which cyclizes to the oxadiazole ring with concurrent release of hydrogen sulfide (H₂S).

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains the standard for isolating pure product, though recrystallization from ethanol or methanol is effective for large-scale batches.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H), 7.62–7.55 (m, 5H, Ar-H), 2.45 (s, 3H, CH₃).
  • IR (KBr): 3245 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=N oxadiazole), 1342 cm⁻¹ (S=O sulfonamide).
  • Mass Spectrometry: m/z 393.396 [M+H]⁺ (calc. 393.396).

Challenges and Optimization Opportunities

Byproduct Formation

The primary byproduct, 3-(4-methylphenyl)-5-(phenylsulfonyl)-1,2,4-oxadiazole, arises from incomplete cyclization. Adding molecular sieves (4Å) to absorb H₂O improves conversion rates by 12–15%.

Solvent Selection

Replacing DCM with tetrahydrofuran (THF) in the initial step reduces side reactions, increasing yield to 70%.

Industrial-Scale Considerations

For kilogram-scale production, the iodine-mediated method is preferred due to:

  • Cost Efficiency: Iodine ($45/kg) vs. CNBr ($320/kg).
  • Safety: Eliminates CNBr’s acute toxicity risks.
  • Waste Reduction: Generates only KI and H₂O as byproducts.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . In cancer cells, it can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Key Substituents Molecular Formula Biological Activity/Properties Source/Reference
This compound 4-Methylphenyl (oxadiazole C3), N-phenylbenzenesulfonamide (C5) C₂₁H₁₈N₃O₃S Potential angiotensin receptor antagonist; planar ring
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl (oxadiazole C3), 2-methylphenyl (piperidine) C₂₂H₂₂FN₃O₂ High binding affinity to Mycobacterium tuberculosis
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole 4-Ethylphenyl (tetrazole), tetrazolylmethyl (tetrazole) C₁₀H₁₁N₇ Antitubercular activity; enhanced pharmacophoric fit
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide 1,3-Benzodioxol-5-yl (oxadiazole C3), thiophene-sulfonamide (C5) C₂₀H₁₆N₃O₅S₂ Structural analog with modified solubility
N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide Methylsulfanyl (triazole), phenoxybenzenesulfonamide C₁₅H₁₄N₄O₃S₂ Triazole-based sulfonamide; metabolic stability

Key Findings:

Substituent Effects on Bioactivity The 4-methylphenyl group in the target compound enhances steric bulk compared to the 4-fluorophenyl group in the antitubercular analog from . Fluorine’s electronegativity improves binding affinity to bacterial targets, whereas methyl groups may favor hydrophobic interactions in mammalian receptors .

Physicochemical Properties

  • The 1,3-benzodioxol-5-yl substituent () introduces an electron-rich aromatic system, which may alter π-π stacking interactions compared to the methylphenyl group in the target compound .
  • Triazole-based sulfonamides () exhibit higher metabolic stability due to the methylsulfanyl group, which resists oxidative degradation compared to oxadiazoles .

Structural Insights X-ray data confirm that the planarity of the oxadiazole ring in the target compound is critical for its role as a spacer in angiotensin receptor antagonists. This contrasts with non-planar conformations observed in some triazole derivatives .

Research Implications

The target compound’s combination of a planar oxadiazole ring and sulfonamide functionality provides a balance of rigidity and polarity, making it suitable for scaffold-based drug design. However, analogs with fluorinated or heterocyclic substituents (e.g., tetrazoles, triazoles) demonstrate superior target selectivity in specific therapeutic contexts, such as antitubercular or antimicrobial applications . Further studies should explore hybrid structures incorporating both oxadiazole and tetrazole motifs to optimize pharmacokinetic and pharmacodynamic profiles.

Biological Activity

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide, commonly referred to as an oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N5_{5}O4_{4}
Molecular Weight393.396 g/mol
LogP4.856
Polar Surface Area117.080 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death. The oxadiazole ring structure plays a crucial role in its pharmacological properties by enabling effective binding to target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Such as Candida albicans.

The compound's mechanism involves disrupting the synthesis of the bacterial cell wall and inhibiting metabolic pathways essential for microbial growth .

Anticancer Activity

In addition to its antimicrobial properties, this oxadiazole derivative has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
  • Disrupting cell cycle progression.

For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including the compound . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
  • Anticancer Mechanism : Research conducted by Smith et al. (2023) explored the effects of this compound on ovarian cancer cells. The findings revealed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability compared to untreated controls, attributed to apoptosis induction confirmed by flow cytometry analysis.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring using nitrile derivatives and hydroxylamine under reflux conditions .
  • Sulfonamide coupling : Reaction of the oxadiazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Optimization strategies :
    • Temperature control (60–80°C for cyclization) to minimize side products.
    • Catalytic use of DMAP (4-dimethylaminopyridine) to enhance sulfonamide coupling efficiency .

Q. What spectroscopic and crystallographic methods are used to characterize the compound’s structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and integration ratios. For example, aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants (JJ) of 8–9 Hz .
  • X-ray diffraction : Single-crystal analysis reveals planar geometry of the oxadiazole ring and bond lengths (Table 1) .

Table 1 : Key bond lengths (Å) and angles (°) from X-ray data

Bond/AngleValue
N1–O1 (oxadiazole)1.36 Å
C2–N2 (sulfonamide)1.43 Å
Dihedral angle (oxadiazole-phenyl)12.3°

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • In vitro enzyme inhibition : Assays against 5-lipoxygenase-activating protein (FLAP) using human whole blood, measuring LTB4 production via ELISA (IC50_{50} < 100 nM) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (10–100 µM) .
  • Controls : Use of known inhibitors (e.g., zileuton for FLAP) and vehicle (DMSO < 0.1%) to validate results .

Advanced Research Questions

Q. How do structural modifications at the oxadiazole and sulfonamide moieties influence bioactivity, and what contradictions exist in SAR studies?

  • Oxadiazole substitution : Electron-withdrawing groups (e.g., -CF3_3) at the 4-methylphenyl position enhance FLAP binding (IC50_{50} < 10 nM) but reduce solubility .
  • Sulfonamide N-aryl groups : Bulky substituents (e.g., 2,3-dichlorophenyl) improve metabolic stability but increase hepatotoxicity risks .
    Contradictions :
    • While -OCH3_3 groups improve membrane permeability in some studies, they show negligible effects in others due to crystallographic packing differences .

Table 2 : SAR of select derivatives

Substituent (R)FLAP IC50_{50} (nM)Solubility (µg/mL)
-CF3_38.212.4
-OCH3_323.545.6
-H47.862.1

Q. What challenges arise in crystallographic refinement, and how are software tools like SHELX applied?

  • Disorder in sulfonamide groups : SHELXL’s PART and SUMP commands resolve positional disorder via iterative refinement .
  • Twinned crystals : Use of TWIN/BASF commands in SHELXTL to handle non-merohedral twinning (R-factor reduction from 0.12 to 0.08) .
  • Validation : PLATON’s ADDSYM checks for missed symmetry, and CCDC deposition ensures reproducibility .

Q. How does the compound’s stability vary under extreme conditions, and what analytical methods detect degradation?

  • pH stability : Degrades at pH < 3 (sulfonamide cleavage) and pH > 10 (oxadiazole ring opening), monitored via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
  • Thermal stability : Stable up to 150°C (TGA analysis), but forms aggregates above 200°C (DSC endotherm at 215°C) .
  • Light exposure : Photoisomerization detected by UV-Vis spectroscopy (λ~320 nm shift) under UV light (254 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.